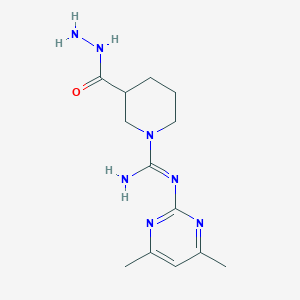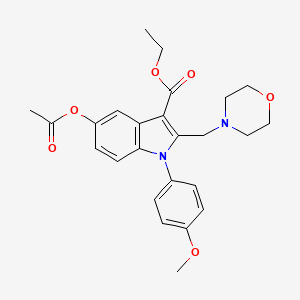![molecular formula C24H19Cl2N5O2 B11048765 N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)
N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a dichlorophenyl group, a pyridylmethyl group, and a tetrahydropyrimido[1,2-a][1,3]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl intermediate, followed by the formation of the pyridylmethyl group and the construction of the tetrahydropyrimido[1,2-a][1,3]benzimidazole core. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide
- N-(3,4-Dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide
Uniqueness
The uniqueness of N-(3,4-dichlorophenyl)-2-[2-oxo-1-(2-pyridylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl]acetamide lies in its complex structure, which provides a versatile platform for chemical modifications. This allows for the exploration of a wide range of derivatives with potentially diverse biological activities and applications.
Properties
Molecular Formula |
C24H19Cl2N5O2 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5O2/c25-18-9-8-16(12-19(18)26)28-22(32)11-15-13-30-21-7-2-1-6-20(21)29-24(30)31(23(15)33)14-17-5-3-4-10-27-17/h1-10,12,15H,11,13-14H2,(H,28,32) |
InChI Key |
FXIKNSGIIXAEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)
![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)
![2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine](/img/structure/B11048732.png)

![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)

![4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11048744.png)
![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)
![ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048752.png)

methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)

